molecular formula C20H16N2O2 B12926025 2-(1H-Indol-3-yl)-3,6-dimethylquinoline-4-carboxylic acid CAS No. 89391-10-6

2-(1H-Indol-3-yl)-3,6-dimethylquinoline-4-carboxylic acid

Cat. No.: B12926025
CAS No.: 89391-10-6
M. Wt: 316.4 g/mol
InChI Key: RYVDPIDVRSNOHR-UHFFFAOYSA-N
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Description

2-(1H-Indol-3-yl)-3,6-dimethylquinoline-4-carboxylic acid is a complex organic compound that features both indole and quinoline moieties. These structures are significant in medicinal chemistry due to their presence in various bioactive molecules. The compound’s unique structure allows it to participate in diverse chemical reactions, making it a valuable subject of study in synthetic and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-Indol-3-yl)-3,6-dimethylquinoline-4-carboxylic acid typically involves multi-step reactions starting from simpler precursors. One common method involves the condensation of indole derivatives with quinoline carboxylic acids under acidic or basic conditions. The reaction conditions often require the use of catalysts such as Lewis acids or transition metal complexes to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-(1H-Indol-3-yl)-3,6-dimethylquinoline-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline N-oxides.

    Reduction: Reduction reactions using agents such as sodium borohydride can convert the quinoline moiety to dihydroquinoline derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted indole derivatives .

Scientific Research Applications

2-(1H-Indol-3-yl)-3,6-dimethylquinoline-4-carboxylic acid has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1H-Indol-3-yl)-3,6-dimethylquinoline-4-carboxylic acid involves its interaction with specific molecular targets. The indole and quinoline moieties allow the compound to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1H-Indol-3-yl)-3,6-dimethylquinoline-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and interact with various biological targets makes it a valuable compound for research and development .

Properties

CAS No.

89391-10-6

Molecular Formula

C20H16N2O2

Molecular Weight

316.4 g/mol

IUPAC Name

2-(1H-indol-3-yl)-3,6-dimethylquinoline-4-carboxylic acid

InChI

InChI=1S/C20H16N2O2/c1-11-7-8-17-14(9-11)18(20(23)24)12(2)19(22-17)15-10-21-16-6-4-3-5-13(15)16/h3-10,21H,1-2H3,(H,23,24)

InChI Key

RYVDPIDVRSNOHR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C(=C2C(=O)O)C)C3=CNC4=CC=CC=C43

Origin of Product

United States

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